(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with the molecular formula and a molecular weight of approximately 215.68 g/mol. The compound features a propanol backbone with an amino group at the first carbon and a hydroxyl group at the second carbon, along with a 3-chloro-4-methoxyphenyl group. The specific stereochemistry, indicated as (1S,2R), denotes the arrangement of atoms around its two chiral centers, which is crucial for its biological activity and interactions in
These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds .
(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has been studied for its potential biological activity. Its chiral nature allows it to interact selectively with biological targets, such as enzymes and receptors. Preliminary studies suggest it may exhibit pharmacological properties that could be beneficial in therapeutic contexts, particularly in areas related to neurochemistry and metabolic pathways .
The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically involves several steps:
This compound has diverse applications across various fields:
Studies on the interactions of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL have focused on its binding affinity to specific receptors and enzymes. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other non-covalent interactions that stabilize binding to target sites. This property is critical for understanding how this compound might influence biological processes at the molecular level .
Several compounds share structural similarities with (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL | C10H15NO2 | Lacks chlorine substituent; potential for different biological activity due to structural differences |
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL | C10H14FNO2 | Contains fluorine instead of chlorine; may exhibit different pharmacological properties |
(1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL | C10H14ClNO2 | Different stereochemistry; could lead to variations in biological activity |
These compounds highlight the uniqueness of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL in terms of its specific structure and potential applications in medicinal chemistry .